molecular formula C16H15ClN2O4S3 B12187961 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12187961
M. Wt: 431.0 g/mol
InChI Key: MLMNJASSVZPQEJ-QPEQYQDCSA-N
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Description

Historical Context of Thiazolidinone-Based Compounds in Medicinal Chemistry

Thiazolidinone derivatives have been integral to medicinal chemistry since the early 20th century, with their synthesis first reported by Kallenberg in 1923. These sulfur-containing heterocycles gained prominence due to their versatility as pharmacophores, exhibiting activities ranging from antidiabetic to antimicrobial effects. The discovery of ciglitazone in 1975 marked a milestone, demonstrating hypoglycemic properties through peroxisome proliferator-activated receptor gamma (PPARγ) modulation. Subsequent derivatives like rosiglitazone and pioglitazone became widely used for type 2 diabetes mellitus (T2DM) management, though safety concerns later emerged.

The structural flexibility of the thiazolidinone core allows substitution at the C~5~ and N~3~ positions, enabling targeted drug design. For example, rhodanine (2-thioxo-1,3-thiazolidin-4-one) derivatives have shown antiviral activity against herpes simplex virus and influenza, while pseudothiohydantoins exhibit antitubercular properties. This adaptability has sustained interest in thiazolidinones as scaffolds for novel therapeutics, particularly in infectious diseases and metabolic disorders.

Structural Uniqueness and Nomenclature of the Target Compound

The compound 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide features a complex architecture with distinct functional groups (Table 1).

Table 1: Structural Features of the Target Compound

Feature Description
Core structure 1,3-thiazolidin-4-one with Z-configuration at C~5~
Substituents - 3-Chlorobenzylidene at C~5~
- Thioxo group at C~2~
- Acetamide-linked tetrahydrothiophen sulfone at N~3~
Molecular formula C~16~H~15~ClN~2~O~4~S~3~
Molecular weight 431.0 g/mol

The Z-configuration at the C~5~ benzylidene group enhances stereochemical stability, while the 3-chlorophenyl moiety may influence receptor binding affinity. The thioxo group at C~2~ introduces hydrogen-bonding potential, a feature shared with rhodanine derivatives known for antimicrobial activity. The N~3~-linked tetrahydrothiophen sulfone moiety is rare among thiazolidinones and could modulate solubility or pharmacokinetic properties.

Nomenclature follows IUPAC rules:

  • The parent structure is 1,3-thiazolidin-4-one.
  • Substituents are prioritized by position:
    • (5Z)-5-(3-chlorobenzylidene) denotes the chlorinated aromatic group at C~5~.
    • 2-thioxo indicates sulfur substitution at C~2~.
    • N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide describes the sulfone-containing side chain at N~3~.

Properties

Molecular Formula

C16H15ClN2O4S3

Molecular Weight

431.0 g/mol

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H15ClN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-3,6-7,12H,4-5,8-9H2,(H,18,20)/b13-7-

InChI Key

MLMNJASSVZPQEJ-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 1,1-dioxidotetrahydrothiophene-3-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiazolidinone ring is known to interact with proteins and nucleic acids, disrupting their normal function. This compound may also induce oxidative stress in cells, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by variations in the benzylidene substituent, thiazolidinone modifications, and side-chain functionalization. Below is a systematic comparison with key analogs:

Substituent Effects on the Benzylidene Ring

Compound Name Benzylidene Substituent Key Properties Reference
Target Compound 3-Chloro Enhanced lipophilicity due to electron-withdrawing Cl; potential for improved target binding via halogen interactions.
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluoro Reduced steric bulk compared to Cl; fluorine’s electronegativity may alter electronic distribution, affecting reactivity and solubility.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methyl Electron-donating methyl group increases electron density, potentially reducing oxidative stability but improving solubility.
5-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyano Strong electron-withdrawing cyano group enhances electrophilicity, likely improving interaction with nucleophilic biological targets (e.g., enzymes).

Modifications to the Thiazolidinone Core

Compound Name Core Modification Biological Activity/Properties Reference
Target Compound 2-Thioxo, 4-oxo The 2-thioxo group increases hydrogen-bonding capacity, potentially enhancing receptor binding. The 4-oxo group is critical for maintaining planar conformation.
3-(4-Hydroxyphenyl)-4-thiazolidinone derivatives 4-Thiazolidinone with hydrazono substituents Hydrazono groups introduce additional hydrogen-bond donors, improving solubility and antibacterial activity (MIC: 8–32 µg/mL against S. aureus).
2-Azetidinone derivatives β-Lactam ring Azetidinone analogs exhibit notable antitumor activity (IC~50~: 12–45 µM) but reduced metabolic stability compared to thiazolidinones.

Side-Chain Variations

Compound Name Side Chain Impact on Properties Reference
Target Compound N-(1,1-Dioxidotetrahydrothiophen-3-yl) Sulfone group improves water solubility and oxidative stability; tetrahydrothiophene ring may enhance bioavailability.
N-(2-Methylphenyl)acetamide analogs N-(2-Methylphenyl) Methylphenyl group increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility.
N-(3-Imidazol-1-ylpropyl)acetamide Imidazole-containing Imidazole introduces basicity and hydrogen-bonding capacity, possibly improving interaction with enzymatic active sites (e.g., kinase inhibitors).

Key Research Findings

Synthetic Yields and Stability: The target compound’s synthesis achieves moderate yields (~60–70%), comparable to analogs with electron-withdrawing benzylidene substituents (e.g., 4-cyano derivatives: 68% yield) . Melting points for chloro-substituted derivatives (e.g., 213–246°C) are higher than those of methyl- or methoxy-substituted analogs, reflecting increased crystallinity due to halogen interactions .

Spectroscopic Trends: IR spectra consistently show ν(CN) stretches near 2,220 cm⁻¹ and ν(CO) near 1,720 cm⁻¹ across thiazolidinone derivatives . ^1^H NMR signals for the benzylidene =CH proton appear downfield (δ 7.94–8.01 ppm) in electron-deficient systems (e.g., 3-Cl, 4-CN) versus δ 7.29–7.41 ppm in electron-rich analogs .

Biological Implications: Fluorine and chlorine substituents on the benzylidene ring correlate with enhanced antimicrobial activity, likely due to increased membrane penetration and target affinity . Sulfone-containing side chains, as in the target compound, improve metabolic stability by resisting oxidative degradation compared to non-sulfonated analogs .

Biological Activity

The compound 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article aims to explore the compound's pharmacological properties, including its antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.

The molecular formula of the compound is C18H12ClN3O5S2C_{18}H_{12}ClN_3O_5S_2, with a molecular weight of approximately 449.89 g/mol. The structure features a thiazolidine ring, which is significant for its biological activity.

Antitumor Activity

Numerous studies have evaluated the antitumor potential of thiazolidine derivatives. In particular, derivatives similar to the compound have shown promising results against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference
9jHuh7 D121.4
9nMDA-MB2312.0
9iNCI-H7271.1

These compounds exhibited significant inhibitory effects on cell proliferation, suggesting that modifications to the thiazolidine scaffold can enhance antitumor activity.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study conducted on various derivatives revealed that some exhibited notable antibacterial activity:

CompoundBacteria TestedActivity (Zone of Inhibition in mm)Reference
5aStaphylococcus aureus15
5bEscherichia coli12
5cPseudomonas aeruginosa10

These findings indicate that the thiazolidine derivatives may serve as potential leads for developing new antimicrobial agents.

Anti-inflammatory and Other Activities

Thiazolidine derivatives have also been studied for their anti-inflammatory effects. Compounds derived from this class have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example:

  • Anti-inflammatory Activity : Compounds exhibited IC50 values ranging from 10 μM to 20 μM against COX enzymes.

Additionally, some derivatives have shown antioxidant properties, which are crucial in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the efficacy of thiazolidine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A derivative similar to the compound was tested in a clinical trial involving patients with advanced solid tumors. The study reported a partial response in 30% of participants after treatment with the compound over six weeks.
  • Antimicrobial Resistance : In a study assessing resistance patterns, thiazolidine derivatives were found to be effective against multi-drug resistant strains of bacteria, showcasing their potential in overcoming antibiotic resistance.

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